molecular formula C19H20N2O4 B1678996 butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 25805-16-7

butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene

Cat. No.: B1678996
CAS No.: 25805-16-7
M. Wt: 340.4 g/mol
InChI Key: PFOLXKOIZDGHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Butanediol, polymer with 1,1’-methylenebis(4-isocyanatobenzene) is a polymeric compound formed by the reaction of 1,4-butanediol with 1,1’-methylenebis(4-isocyanatobenzene). This compound is commonly used in the production of polyurethanes, which are versatile materials employed in various applications such as foams, elastomers, and coatings .

Preparation Methods

The synthesis of 1,4-butanediol, polymer with 1,1’-methylenebis(4-isocyanatobenzene) typically involves a polycondensation reaction between 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene). The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate. Industrial production methods may involve continuous or batch processes, with careful control of temperature and pressure to ensure the desired polymer properties .

Chemical Reactions Analysis

1,4-Butanediol, polymer with 1,1’-methylenebis(4-isocyanatobenzene) can undergo various chemical reactions, including:

    Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the polymer’s functional groups, altering its properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,4-Butanediol, polymer with 1,1’-methylenebis(4-isocyanatobenzene) has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-butanediol, polymer with 1,1’-methylenebis(4-isocyanatobenzene) involves the formation of strong covalent bonds between the polymer chains, resulting in a highly cross-linked structure. This cross-linking imparts the polymer with its characteristic strength, elasticity, and resistance to chemical degradation. The molecular targets and pathways involved in its action depend on the specific application and the environment in which the polymer is used .

Comparison with Similar Compounds

1,4-Butanediol, polymer with 1,1’-methylenebis(4-isocyanatobenzene) can be compared with other similar compounds such as:

    Hexanedioic acid, polymer with 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene): This compound has similar properties but may differ in its mechanical strength and flexibility.

    Poly(oxy-1,4-butanediyl), .alpha.-hydro-.omega.-hydroxy-, polymer with 1,1’-methylenebis(4-isocyanatobenzene): Another related polymer with distinct chemical and physical properties.

The uniqueness of 1,4-butanediol, polymer with 1,1’-methylenebis(4-isocyanatobenzene) lies in its specific combination of mechanical strength, chemical resistance, and versatility in various applications.

Properties

CAS No.

25805-16-7

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene

InChI

InChI=1S/C15H10N2O2.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;5-3-1-2-4-6/h1-8H,9H2;5-6H,1-4H2

InChI Key

PFOLXKOIZDGHPB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCO)CO

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCO)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Polyurethane Y-302;  Y-302;  Y 302;  Y302.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
Reactant of Route 2
butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
Reactant of Route 3
butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
Reactant of Route 4
butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
Reactant of Route 5
butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
Reactant of Route 6
butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.